molecular formula C23H29N5O2 B15370465 Ethyl 2-(4-((((1-methyl-1H-indol-3-yl)methyl)amino)methyl)piperidin-1-yl)pyrimidine-5-carboxylate

Ethyl 2-(4-((((1-methyl-1H-indol-3-yl)methyl)amino)methyl)piperidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B15370465
M. Wt: 407.5 g/mol
InChI Key: VSJMIZAYUPCJHL-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based derivative featuring a piperidine ring substituted with a ((1-methylindol-3-yl)methyl)aminomethyl group and an ethyl ester at the pyrimidine-5-position.

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl 2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H29N5O2/c1-3-30-22(29)18-14-25-23(26-15-18)28-10-8-17(9-11-28)12-24-13-19-16-27(2)21-7-5-4-6-20(19)21/h4-7,14-17,24H,3,8-13H2,1-2H3

InChI Key

VSJMIZAYUPCJHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)CNCC3=CN(C4=CC=CC=C43)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

JNJ-26481585 (Hydroxamate Analog)

  • Structure: N-Hydroxy-2-(4-(((1-methyl-1H-indol-3-yl)methylamino)methyl)piperidin-1-yl)pyrimidine-5-carboxamide.
  • Key Differences :
    • The target compound has an ethyl ester (COOEt) at the pyrimidine-5-position, whereas JNJ-26481585 contains a hydroxamic acid (CONHOH) group.
    • Pharmacological Impact : Hydroxamates like JNJ-26481585 are potent histone deacetylase inhibitors (HDACIs) due to their metal-chelating ability, whereas the ethyl ester derivative lacks this mechanism .
  • Molecular Weight : 394.47 g/mol (JNJ-26481585) vs. ~434.5 g/mol (estimated for the target compound).
Feature Target Compound JNJ-26481585
Pyrimidine-5 Substituent Ethyl ester (COOEt) Hydroxamic acid (CONHOH)
HDAC Inhibition Unlikely Potent (IC₅₀ ~1 nM)
Therapeutic Use Undefined (structural analog) Cancer (epigenetic modulation)

Mobocertinib Succinate (EGFR Inhibitor)

  • Structure: Propan-2-yl 2-[5-(acryloylamino)-4-{2-(dimethylamino)ethylamino}-2-methoxyanilino]-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate succinate.
  • Key Differences: Mobocertinib has an isopropyl ester (vs. ethyl ester) and additional acrylamide and methoxy substituents on the aniline ring. Pharmacological Impact: Mobocertinib targets EGFR exon 20 mutations in non-small cell lung cancer (NSCLC), with the acrylamide group enabling covalent binding to cysteine residues in the kinase domain .
  • Molecular Weight : 703.80 g/mol (succinate salt) vs. ~434.5 g/mol (target compound).
Feature Target Compound Mobocertinib
Ester Group Ethyl (COOEt) Isopropyl (COO-iPr)
Aniline Substituents None Acrylamide, methoxy, dimethylaminoethyl
Biological Target Undefined EGFR exon 20 mutations
Clinical Status Preclinical (assumed) Approved for NSCLC (2021)

Osimertinib Mesylate (Third-Generation EGFR Inhibitor)

  • Structure: N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide methanesulfonate.
  • Key Differences :
    • Osimertinib replaces the ethyl ester with a methanesulfonate salt and includes a methoxy group and acrylamide on the aniline ring.
    • Pharmacological Impact : Osimertinib targets EGFR T790M mutations , with the acrylamide enabling irreversible binding. The absence of this group in the target compound suggests divergent target specificity .
Feature Target Compound Osimertinib
Pyrimidine Substituent Ethyl ester Methanesulfonate salt
Aniline Substituents None Acrylamide, methoxy
Target Mutation Undefined EGFR T790M
Molecular Weight ~434.5 g/mol 595.7 g/mol (mesylate salt)

Ethyl 2-(4-Hydroxypiperidin-1-yl)Pyrimidine-5-Carboxylate (Simpler Analog)

  • Structure: Ethyl ester with a 4-hydroxypiperidine group instead of the ((1-methylindol-3-yl)methyl)aminomethyl-substituted piperidine.
  • Applications: Used as an intermediate in synthesizing kinase inhibitors but lacks the complexity for epigenetic modulation .
Feature Target Compound Ethyl 2-(4-Hydroxypiperidin-1-yl)Pyrimidine-5-Carboxylate
Piperidine Substitution ((1-Methylindol-3-yl)methyl)aminomethyl Hydroxymethyl
Pharmacological Relevance Potential kinase/epigenetic target Intermediate in drug synthesis
Molecular Weight ~434.5 g/mol 251.29 g/mol

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